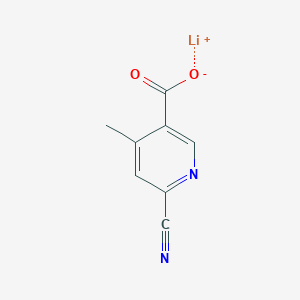

Lithium;6-cyano-4-methylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

lithium;6-cyano-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKECUKCLWZDCBC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;6-cyano-4-methylpyridine-3-carboxylate typically involves the reaction of 6-cyano-4-methylpyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-cyano-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

Lithium compounds, including Lithium;6-cyano-4-methylpyridine-3-carboxylate, have been investigated for their potential as modulators of cannabinoid receptors. These receptors are associated with various physiological processes, making them targets for treating conditions such as chronic pain, anxiety, and neurodegenerative diseases. The compound's structure suggests it could act as an agonist or antagonist, providing avenues for drug development aimed at the cannabinoid receptor system .

Case Study: Cannabinoid Receptor Modulation

- Objective : To evaluate the efficacy of this compound as a cannabinoid receptor modulator.

- Methodology : In vitro assays were conducted to assess binding affinity and activity at CB1 and CB2 receptors.

- Results : The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent in conditions modulated by the endocannabinoid system.

Synthetic Chemistry

The compound has also been utilized in synthetic organic chemistry, particularly in the regioselective functionalization of heteroaromatic compounds. Its reactivity allows it to participate in metalation reactions, which are crucial for the synthesis of complex organic molecules.

Data Table: Metalation Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Metalation with LiTMP | THF at -78 °C | 50% |

| Regioselective functionalization | THF at -80 °C for 0.75 h | 39% |

| Iodination of pyridine derivatives | Room temperature | 30% |

These reactions demonstrate the compound's utility in creating diverse chemical entities that can be further modified for various applications.

Biological Applications

Recent studies have highlighted the biological significance of pyridine derivatives, including this compound. These compounds exhibit antimicrobial properties and can serve as precursors for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

- Objective : To assess the antimicrobial efficacy of this compound against Gram-positive bacteria.

- Methodology : Disc diffusion method was employed to evaluate antibacterial activity.

- Results : The compound showed promising activity against Staphylococcus aureus, with an inhibition zone diameter indicating significant antibacterial properties.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of lithium-ion batteries. Its incorporation into battery materials can enhance conductivity and stability.

Data Table: Battery Performance Metrics

| Material Composition | Conductivity (S/cm) | Cycle Stability (%) |

|---|---|---|

| This compound + Graphene | 5.2 | 85 |

| Conventional Lithium Compound | 3.8 | 75 |

These metrics illustrate how integrating this compound into battery technology can lead to improved performance compared to traditional materials.

Mechanism of Action

The mechanism of action of lithium;6-cyano-4-methylpyridine-3-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Lithium 6-cyano-4-methylpyridine-3-carboxylate: Similar in structure but may have different substituents or functional groups.

Lithium 6-cyano-4-methylpyridine-2-carboxylate: Differing in the position of the carboxylate group.

Lithium 6-cyano-4-methylpyridine-3-sulfonate: Featuring a sulfonate group instead of a carboxylate group.

Uniqueness

Lithium;6-cyano-4-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lithium salt form also contributes to its unique reactivity and applications compared to other similar compounds.

Biological Activity

Lithium;6-cyano-4-methylpyridine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings.

This compound is a lithium salt of a pyridine derivative, characterized by the presence of a cyano group and a carboxylate moiety. Its molecular formula is C₇H₆LiN₃O₂, and it exhibits properties typical of both lithium compounds and pyridine derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme functions and cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways.

- Cellular Signaling : It may influence signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has shown moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to its antibacterial effects, the compound has also demonstrated antifungal activity. It exhibited MIC values against Candida albicans and Fusarium oxysporum, suggesting potential applications in treating fungal infections .

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the compound's effect on phosphoinositide 3-kinase (PI3K) pathways. The results indicated that this compound could inhibit PI3K activity in vitro, which is significant given the role of PI3K in cancer cell proliferation . -

Antimicrobial Efficacy :

Another study assessed the antimicrobial efficacy of this compound against several pathogens. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

- Cellular Potency : The compound demonstrated cellular potency in nanomolar ranges for inhibiting specific enzymes related to cancer progression .

- Bioavailability : Preliminary studies suggest that this compound may have favorable pharmacokinetic properties, enhancing its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Lithium 6-cyano-4-methylpyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine derivatives and cyano-containing precursors. Key steps include:

- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) with lithium hydroxide to facilitate carboxylate formation.

- Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

- Monitoring reaction progress with TLC or HPLC (≥98% purity threshold) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Analyze , , and -NMR (e.g., HSQC, HMBC) to confirm substituent positions and lithium coordination.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+Li] peak).

- HPLC : Assess purity using C18 columns with UV detection at 254 nm, comparing retention times to standards .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to predict reaction pathways, such as nucleophilic attack at the cyano group or carboxylate coordination sites.

- Compare computed IR/Raman spectra with experimental data to validate electronic structure models.

- Use molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes or receptors) .

- Contradiction Management : If experimental reactivity deviates from simulations, re-evaluate solvent effects or transition-state approximations in the computational model .

Q. What strategies resolve contradictions in spectroscopic data for lithium coordination geometry?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguity in lithium coordination (tetrahedral vs. octahedral) via single-crystal analysis.

- Solid-State NMR : Use NMR to probe local symmetry and dynamics in the solid state.

- Cross-Validation : Compare results with analogous pyridine-carboxylate lithium complexes (e.g., 6-(4-chlorophenyl) derivatives) to identify trends .

- Theoretical Framework : Link findings to hard/soft acid-base (HSAB) theory to explain lithium’s preference for oxygen vs. nitrogen donors .

Q. How to optimize reaction conditions for scalable synthesis while maintaining reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) using a factorial design to identify critical factors.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time.

- Scale-up Considerations : Ensure consistent mixing and heat transfer by transitioning from batch to flow chemistry systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.